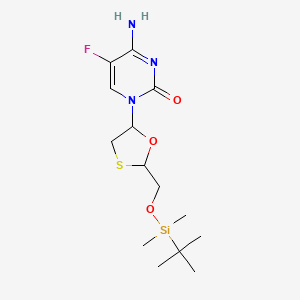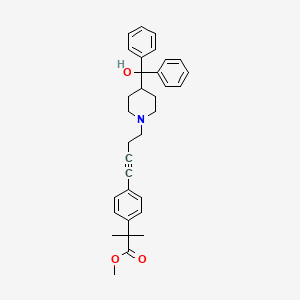
1-Dehydroxy-1-dehyro-fexofenadine-d6MethylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a chemical compound with the molecular formula C33H37NO3 and a molecular weight of 495.66 . It is a labeled intermediate of Fexofenadine, which is commonly used in the treatment of allergic symptoms . The compound is characterized by its yellow oil form .
Méthodes De Préparation
The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps. The compound is prepared through a series of reactions starting from specific raw materials. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers . Industrial production methods involve stringent quality control and adherence to regulatory guidelines to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It is involved in the development of new therapeutic agents for treating allergic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with specific molecular targets. As a derivative of Fexofenadine, it likely acts as an H1-antagonist, blocking the action of histamine at the H1 receptor sites. This prevents the typical allergic response, such as itching and inflammation .
Comparaison Avec Des Composés Similaires
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester can be compared with other similar compounds, such as:
Fexofenadine: The parent compound, used widely as an antihistamine.
Terfenadine: A precursor to Fexofenadine, known for its antihistamine properties but with more side effects.
Diphenhydramine: Another antihistamine, but with sedative effects.
The uniqueness of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester lies in its specific deuterium labeling, which makes it valuable for certain analytical and research purposes .
Propriétés
Formule moléculaire |
C33H37NO3 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3 |
Clé InChI |
DKWKEPIGDFDPRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



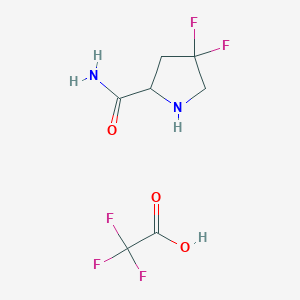
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)
![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)
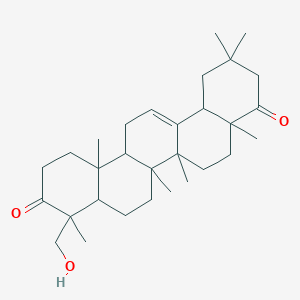
![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)
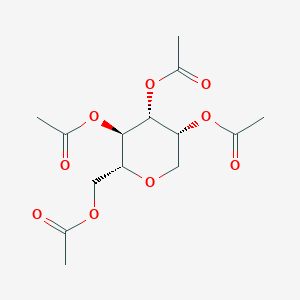
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)
![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
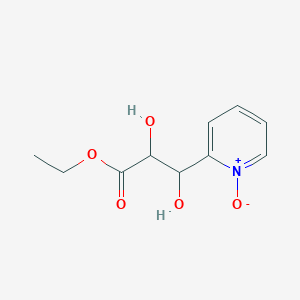
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)
